molecular formula C11H16N2O5 B2480689 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid CAS No. 2383165-04-4

4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid

Cat. No. B2480689
CAS RN: 2383165-04-4
M. Wt: 256.258
InChI Key: BZURFLDHYTVNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazole derivatives typically involves reactions of methyl α-isocyanoacetate with acylating reagents in the presence of bases, leading to the formation of methyl esters, which are then converted into carboxylic acids and carboxamides. Further modifications allow for the creation of various substituted oxazoles, including those with specific functional groups that contribute to their activity, such as inhibitory effects on blood platelet aggregation (Ozaki et al., 1983).

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been determined using both experimental techniques like X-ray diffraction and quantum-chemical calculations. These studies reveal the presence of specific functional groups and their arrangement, which are critical for the compound's chemical behavior and biological activity (Shtabova et al., 2005).

Chemical Reactions and Properties

Oxazole derivatives undergo various chemical reactions, including alkylation and nitration, leading to the formation of new compounds with different properties. These reactions are influenced by the substituents present on the oxazole ring, allowing for the targeted synthesis of compounds with desired chemical and physical properties (Serebryannikova et al., 2019).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the nature of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Barton et al., 1985).

Chemical Properties Analysis

The chemical properties of oxazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the electron-donating or withdrawing nature of the substituents attached to the oxazole ring. These properties play a significant role in the compound's biological activity and its use as a building block in organic synthesis (Magata et al., 2017).

Scientific Research Applications

Synthesis and Transformations

  • The synthesis and transformations of derivatives of oxazole-carboxylic acids are significant in chemical research. For instance, the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives has been achieved. These derivatives have been used for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).

Inhibitory Activity on Blood Platelet Aggregation

  • Methyl 5-substituted oxazole-4-carboxylates synthesized from methyl α-isocyanoacetate have shown inhibitory activity on blood platelet aggregation, demonstrating potential therapeutic applications. Some compounds exhibited inhibitory activity comparable to aspirin (Ozaki et al., 1983).

Potential in Bronchodilator Development

  • 4-Methyloxazole-5-carboxylic acid has been transformed into N,N'-bis(4-methyloxazol-5-yl)urea, a key building block of a theophylline analogue. This compound is a potential candidate for developing an improved bronchodilator (Ray & Ghosh, 1999).

Degradation of Cholic Acid Side Chain

  • Oxazole derivatives have been utilized in the efficient degradation of the cholic acid side chain. This research highlights the application of oxazole derivatives in the synthesis of complex molecules like steroids (Barton et al., 1985).

Isoxazole and Oxazole Isomerization

  • Isoxazole-4-carboxylic acid derivatives have been synthesized by isomerization, showcasing the versatility of oxazole derivatives in chemical reactions (Serebryannikova et al., 2019).

properties

IUPAC Name

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-8(9(14)15)17-7(13-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURFLDHYTVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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